molecular formula C21H15ClN4O B11984991 2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one

2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one

Cat. No.: B11984991
M. Wt: 374.8 g/mol
InChI Key: AECWHOSORLLXCQ-UHFFFAOYSA-N
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Description

2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes an anilino group, a chlorophenyl group, and a pyrido[1,2-a]pyrimidin-4-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Anilino Group: This can be achieved through nucleophilic substitution reactions where an aniline derivative reacts with the pyrido[1,2-a]pyrimidin-4-one core.

    Addition of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and can be facilitated by catalysts or under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-3-(((4-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one
  • 2-Anilino-3-(((3-bromophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one
  • 2-Anilino-3-(((3-fluorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one

Uniqueness

2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both anilino and chlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

2-anilino-3-[(3-chlorophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H15ClN4O/c22-15-7-6-10-17(13-15)23-14-18-20(24-16-8-2-1-3-9-16)25-19-11-4-5-12-26(19)21(18)27/h1-14,24H

InChI Key

AECWHOSORLLXCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC(=CC=C4)Cl

Origin of Product

United States

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